[1,1'-Biphenyl]-3,4-diamine, dihydrochloride
CAS No.: 471238-97-8
Cat. No.: VC3279864
Molecular Formula: C12H14Cl2N2
Molecular Weight: 257.16 g/mol
* For research use only. Not for human or veterinary use.
![[1,1'-Biphenyl]-3,4-diamine, dihydrochloride - 471238-97-8](/images/structure/VC3279864.png)
Specification
CAS No. | 471238-97-8 |
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Molecular Formula | C12H14Cl2N2 |
Molecular Weight | 257.16 g/mol |
IUPAC Name | 4-phenylbenzene-1,2-diamine;dihydrochloride |
Standard InChI | InChI=1S/C12H12N2.2ClH/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9;;/h1-8H,13-14H2;2*1H |
Standard InChI Key | ULUASHXJEYHCNH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)N)N.Cl.Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)N)N.Cl.Cl |
Introduction
Structural Properties
Molecular Structure
[1,1'-Biphenyl]-3,4-diamine, dihydrochloride features a biphenyl backbone consisting of two phenyl rings connected by a single carbon-carbon bond. The distinguishing structural characteristic is the presence of two amino (-NH2) groups at the 3 and 4 positions of one phenyl ring. In its dihydrochloride form, both amino groups are protonated, forming -NH3+ cations with two chloride counter-ions to maintain electrical neutrality.
Conformational Analysis
The biphenyl structure exhibits torsional flexibility around the central carbon-carbon bond connecting the two phenyl rings. This rotational freedom influences the compound's three-dimensional arrangement and consequently affects its reactivity and intermolecular interactions. The presence of the 3,4-diamino substitution pattern creates an electronic asymmetry that can influence the preferred conformation of the molecule.
Structural Comparison with Related Compounds
The specific 3,4-disubstitution pattern of amino groups distinguishes this compound from other biphenyl diamines, such as benzidine (4,4'-diamino-1,1'-biphenyl), which has amino groups in para positions on both phenyl rings. This positional difference significantly impacts the chemical behavior and potential applications of the compound.
Physical and Chemical Properties
Physical Characteristics
[1,1'-Biphenyl]-3,4-diamine, dihydrochloride typically appears as a white to pale yellow crystalline solid at room temperature. Its physical state is characteristic of aromatic amine hydrochloride salts. The salt formation enhances water solubility compared to the free base form, making it more suitable for aqueous applications.
Solubility Profile
The dihydrochloride salt form significantly improves the compound's hydrophilicity. It demonstrates good solubility in water and polar protic solvents such as methanol and ethanol, while showing limited solubility in non-polar organic solvents like hexane and toluene. This solubility profile is advantageous for various synthetic applications requiring aqueous or polar reaction media.
Chemical Reactivity
The chemical reactivity of [1,1'-Biphenyl]-3,4-diamine, dihydrochloride is primarily determined by its amino functional groups and aromatic character. Key aspects of its reactivity include:
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Nucleophilicity: The amino groups, once deprotonated, can function as nucleophiles in various reactions, including acylation, alkylation, and condensation reactions.
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Diazotization potential: The primary amino groups can undergo diazotization with nitrous acid to form diazonium salts, which serve as versatile intermediates for further transformations, similar to the Sandmeyer reactions described for other aminobiphenyls .
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Coordination capacity: The amino groups can act as ligands in metal complexation, potentially forming stable coordination compounds.
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Aromatic substitution: The biphenyl backbone enables typical aromatic electrophilic substitution reactions, with reactivity patterns influenced by the amino substituents.
Synthesis Methods
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions represent a modern approach to synthesizing functionalized biphenyls. Based on synthetic procedures for similar compounds, a potential synthetic route could involve:
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Suzuki-Miyaura coupling between a suitably protected 3,4-diaminohalobenzene and phenylboronic acid derivatives.
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Subsequent deprotection to reveal the amino groups.
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Treatment with hydrochloric acid to form the dihydrochloride salt.
This approach parallels the coupling methodologies described for other biphenyl derivatives, where arylboronic acids are coupled with aryl halides .
Classical Approaches
Alternative synthetic pathways might involve:
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Nitration and reduction: Sequential nitration of biphenyl followed by selective reduction of the nitro groups to amines, and subsequent salt formation.
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Diazotization and coupling: Formation of diazonium salts from appropriate aniline derivatives, followed by coupling reactions to form the biphenyl structure, as suggested by the Sandmeyer reaction procedures utilized for other biaryl compounds .
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Directed metalation: Ortho-metalation strategies could potentially be employed to introduce functionality at specific positions of the biphenyl framework.
Salt Formation
The conversion of [1,1'-Biphenyl]-3,4-diamine to its dihydrochloride salt typically involves treatment of the free base with hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated salt. This process enhances stability and improves handling characteristics for various applications .
Applications and Uses
Chemical Synthesis Applications
[1,1'-Biphenyl]-3,4-diamine, dihydrochloride can serve as a versatile building block in organic synthesis, particularly for:
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Heterocyclic synthesis: The 3,4-diamino substitution pattern provides an ideal arrangement for constructing various heterocyclic systems, including benzimidazoles, quinoxalines, and related structures.
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Polymer chemistry: The diamine functionality enables its use as a monomer in the preparation of polyimides, polyamides, and other condensation polymers with potential applications in specialty materials.
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Dye synthesis: The aromatic diamine structure makes it suitable for developing dyes and pigments through diazotization and coupling reactions, similar to other diamine compounds used in colorant applications.
Materials Science Applications
The unique structural features of [1,1'-Biphenyl]-3,4-diamine, dihydrochloride make it potentially valuable in various materials science contexts:
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Electroactive materials: The biphenyl backbone coupled with amino functionality could contribute to the development of electroactive polymers and materials with interesting electronic properties.
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Coordination chemistry: The diamine structure enables metal coordination, potentially leading to metal-organic frameworks or coordination polymers with applications in catalysis or selective absorption.
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Surface modification: The reactive amino groups allow for surface functionalization applications, potentially in sensor development or specialized coatings.
Analytical and Research Applications
In analytical chemistry and research settings, this compound might find utility as:
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Chelating agent: The 3,4-diamino arrangement provides a potential chelating site for certain metal ions, which could be exploited in analytical separations or detection methods.
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Reference material: As a well-defined chemical entity, it could serve as a reference or standard in certain analytical procedures or research protocols.
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Reaction intermediate: Its well-defined reactivity makes it useful as an intermediate in multistep synthetic sequences for research purposes.
Comparative Analysis with Related Compounds
Positional Isomers of Biphenyl Diamine
The position of amino groups on the biphenyl structure significantly influences properties and applications. A comparison of key positional isomers reveals important differences:
Compound | Amino Group Positions | Key Characteristics | Notable Applications |
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[1,1'-Biphenyl]-3,4-diamine | 3,4 (adjacent on one ring) | Ortho effect between amino groups; electronic asymmetry | Potential in heterocyclic synthesis; specialized polymer applications |
[1,1'-Biphenyl]-4,4'-diamine (Benzidine) | 4,4' (para on both rings) | Symmetrical structure; extended conjugation | Historically used in dye manufacturing; known carcinogen |
[1,1'-Biphenyl]-2,2'-diamine | 2,2' (ortho to biphenyl bond) | Restricted rotation; potential for intramolecular hydrogen bonding | Heterocyclic synthesis; coordination chemistry |
[1,1'-Biphenyl]-3,3'-diamine | 3,3' (meta on both rings) | Reduced conjugation; distinct electronic properties | Specialized polymer applications; synthetic intermediates |
This comparison highlights how the specific 3,4-substitution pattern of [1,1'-Biphenyl]-3,4-diamine creates a unique electronic environment and reactivity profile distinct from other isomers.
Salt Forms of Biphenyl Diamines
The properties of biphenyl diamines vary significantly depending on their salt form:
Form | Characteristics | Water Solubility | Stability | Applications |
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Free base | Neutral molecule; more nucleophilic amino groups | Poor to moderate | Susceptible to oxidation | Organic synthesis in non-aqueous media |
Dihydrochloride | Protonated amino groups; ionic character | Excellent | Enhanced thermal and oxidative stability | Aqueous applications; longer shelf-life |
Sulfate salt | Divalent counter-ion; different crystal packing | Good | Good stability | Alternative when chloride is undesirable |
Acetate salt | Milder salt form; less acidic | Good | Moderate | Applications requiring milder conditions |
The dihydrochloride form of [1,1'-Biphenyl]-3,4-diamine offers advantages in water solubility, stability, and ease of handling, which can be critical for certain applications .
Structurally Related Compounds
Several compounds share structural similarities with [1,1'-Biphenyl]-3,4-diamine, providing context for understanding its properties:
This comparison contextualizes [1,1'-Biphenyl]-3,4-diamine, dihydrochloride within the broader landscape of aromatic diamines and related structures.
Research Trends and Future Perspectives
Emerging Applications
Potential emerging applications for this compound include:
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Advanced materials development: The unique electronic properties of the 3,4-diamine arrangement could be exploited in the development of specialized electronic materials or sensors.
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Catalysis research: The distinct coordination geometry offered by the 3,4-diamine pattern might prove valuable in the development of novel catalytic systems.
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Pharmaceutical research: As a building block for heterocyclic systems, it may find application in medicinal chemistry for the construction of biologically active molecules.
Future Research Directions
Promising avenues for future research include:
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Systematic study of reactivity: Comprehensive investigation of the compound's behavior in various reaction types compared to other diamine isomers.
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Coordination chemistry exploration: Detailed examination of metal complexation properties and potential applications in catalysis or materials science.
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Structure-property relationship studies: Investigating how the specific 3,4-diamine arrangement influences physical and chemical properties compared to other substitution patterns.
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Novel synthetic applications: Development of new synthetic methodologies leveraging the unique reactivity profile of this compound.
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